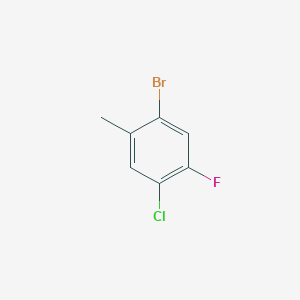

1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Description

BenchChem offers high-quality 1-Bromo-4-chloro-5-fluoro-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-chloro-5-fluoro-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-chloro-5-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYAOPGWEAILOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716484 | |

| Record name | 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067882-53-4 | |

| Record name | 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a highly substituted aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique arrangement of halogen substituents and a methyl group on the benzene ring provides a versatile platform for a variety of chemical transformations, making it a sought-after intermediate in the development of novel therapeutic agents. This guide provides an in-depth exploration of its chemical properties, a plausible synthesis pathway with a detailed experimental protocol, and its applications in the field of drug discovery.

The strategic placement of bromo, chloro, and fluoro groups imparts distinct reactivity to different positions on the aromatic ring. This differential reactivity allows for selective functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, and metallation--based transformations. The presence of the fluorine atom, a common feature in many modern pharmaceuticals, can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug molecule.

This technical guide aims to serve as a comprehensive resource for researchers and scientists engaged in organic synthesis and drug development. By providing a detailed understanding of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene, we hope to facilitate its effective utilization in the creation of next-generation therapeutics.

Physicochemical Properties and Structural Information

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in experimental chemistry. The table below summarizes the key computed and experimental data for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene.

| Property | Value | Source |

| CAS Number | 1067882-53-4 | PubChem[1] |

| Molecular Formula | C₇H₅BrClF | PubChem[1] |

| Molecular Weight | 223.47 g/mol | PubChem[1] |

| IUPAC Name | 1-bromo-4-chloro-5-fluoro-2-methylbenzene | PubChem[1] |

| SMILES | CC1=CC(=C(C=C1Br)F)Cl | PubChem[1] |

| InChI Key | AKYAOPGWEAILOD-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 3.7 | PubChem[1] |

| Exact Mass | 221.92472 Da | PubChem[1] |

Synthesis Methodology: A Strategic Approach to Polysubstitution

The proposed synthesis starts from the commercially available precursor, 4-chloro-3-fluoroaniline. The synthesis involves a series of electrophilic aromatic substitution and diazotization-substitution reactions.

Caption: Proposed synthetic pathway for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene.

Detailed Experimental Protocol (Proposed)

Disclaimer: This proposed protocol is based on established chemical principles and analogous reactions. It should be thoroughly tested and optimized in a controlled laboratory setting by qualified personnel. Appropriate safety precautions must be taken at all times.

Step 1: Synthesis of 2-Bromo-4-chloro-5-fluoroaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chloro-3-fluoroaniline (1 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel while maintaining the temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The product will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 2-Bromo-4-chloro-5-fluorobenzenediazonium salt

-

Diazotization: To a suspension of 2-Bromo-4-chloro-5-fluoroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C, add a solution of sodium nitrite (1.05 equivalents) in water dropwise. Maintain the temperature below 5 °C throughout the addition.

-

Confirmation: The formation of the diazonium salt can be confirmed by a positive test with 2-naphthol solution, which will form a characteristic azo dye.

Step 3: Synthesis of 1-Bromo-5-chloro-4-fluorobenzene

-

Reduction: In a separate flask, cool a solution of hypophosphorous acid (H₃PO₂) to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the hypophosphorous acid.

-

Reaction: Effervescence (evolution of nitrogen gas) will be observed. After the addition is complete, stir the reaction mixture at low temperature for an hour and then allow it to warm to room temperature and stir overnight.

-

Work-up and Purification: The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing the organic layer with water and brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure. The crude product should be purified by column chromatography.

Step 4: Synthesis of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

-

Friedel-Crafts Alkylation: To a solution of 1-Bromo-5-chloro-4-fluorobenzene (1 equivalent) in a suitable inert solvent (e.g., carbon disulfide or dichloromethane), add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) at 0 °C.

-

Methylation: Slowly add methyl iodide (CH₃I) (1.1 equivalents) to the reaction mixture.

-

Reaction and Work-up: Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor by TLC. Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The final product, 1-Bromo-4-chloro-5-fluoro-2-methylbenzene, should be purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted halogenated aromatic compounds are indispensable tools in modern drug discovery. The specific arrangement of substituents in 1-Bromo-4-chloro-5-fluoro-2-methylbenzene offers multiple points for diversification, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

While direct citation of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene in the synthesis of a marketed drug is not readily found in public literature, its structural motifs are present in numerous biologically active compounds. Halogenated benzene derivatives are known to be key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.

The bromine atom in the molecule is particularly useful for introducing further complexity via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for building the core scaffolds of many drug candidates.

Sources

1-Bromo-4-chloro-5-fluoro-2-methylbenzene molecular weight.

An In-depth Technical Guide to 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore plausible synthetic routes, discuss its applications in drug discovery, and provide essential safety and handling protocols.

Core Molecular Attributes

1-Bromo-4-chloro-5-fluoro-2-methylbenzene, a polysubstituted toluene derivative, is a valuable intermediate in organic synthesis due to its multiple, differentially reactive halogen sites. Understanding its core attributes is the first step in leveraging its synthetic potential.

Molecular Structure and Identification

The structure of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene is defined by a benzene ring substituted with a methyl group at position 2, a bromine atom at position 1, a chlorine atom at position 4, and a fluorine atom at position 5.

-

IUPAC Name: 1-bromo-4-chloro-5-fluoro-2-methylbenzene[1]

-

Synonyms: 2-Bromo-5-chloro-4-fluorotoluene[1]

-

CAS Number: 1067882-53-4[1]

-

SMILES: CC1=C(Br)C=C(Cl)C(F)=C1

-

InChI Key: AKYAOPGWEAILOD-UHFFFAOYSA-N[1]

Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table summarizes computed and estimated properties. Researchers should verify these properties experimentally for their specific applications.

| Property | Value | Source |

| Molecular Weight | 223.47 g/mol | PubChem[1] |

| Exact Mass | 221.92472 Da | PubChem[1] |

| Appearance | Solid (predicted) | |

| Boiling Point | ~190 - 210 °C | Estimated[3] |

| Melting Point | 30-35 °C (for isomer) | AKSci[4] |

| Density | ~1.6 - 1.7 g/cm³ | Estimated[3] |

| Solubility | Insoluble in water, soluble in common organic solvents. |

Calculation of Molecular Weight

The molecular weight is a fundamental property derived from the atomic weights of its constituent elements. The calculation below is based on the standard atomic weights provided by the IUPAC.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Total | 223.472 |

The calculated molecular weight of 223.472 g/mol aligns with the reported values.[1][2][5]

Synthesis and Manufacturing

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic route. This pathway is illustrative and would require experimental optimization of reaction conditions, catalysts, and purification methods.

Caption: Proposed synthetic pathway for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual guide. All steps must be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Step 1: Reduction of 4-Chloro-3-fluoro-6-nitrotoluene to 4-Chloro-5-fluoro-2-methylaniline

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Chloro-3-fluoro-6-nitrotoluene and a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using H₂ gas and a palladium-on-carbon catalyst can be employed.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture, filter to remove solid catalysts/reagents, and neutralize the filtrate.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aniline may be purified further by column chromatography.

Step 2: Sandmeyer Reaction to Introduce Bromine

-

Diazotization: Dissolve the purified 4-Chloro-5-fluoro-2-methylaniline in an aqueous acidic solution (e.g., H₂SO₄ or HBr) and cool to 0-5 °C in an ice bath.

-

Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion.

-

Workup and Purification: Extract the product with a suitable organic solvent. Wash the organic phase to remove copper salts and acid. Dry the organic layer and remove the solvent. The final product, 1-Bromo-4-chloro-5-fluoro-2-methylbenzene, can be purified by vacuum distillation or column chromatography.

Applications in Drug Discovery and Development

Halogenated organic molecules are of paramount importance in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms on the benzene ring of this compound offers several advantages for drug design:

-

Metabolic Stability: The fluorine atom can block sites of metabolism, increasing the half-life of a drug molecule.

-

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.

-

Lipophilicity Modulation: The halogens increase the lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic properties like cell membrane permeability.

-

Synthetic Handle: The bromine atom is particularly useful as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity.

A closely related isomer, 1-Bromo-2-chloro-4-fluorobenzene, is a known building block in the synthesis of brilanestrant , a selective estrogen receptor degrader for treating breast cancer.[6] This highlights the utility of such polyhalogenated scaffolds in developing potent and specific therapeutic agents. The title compound is expected to serve as a valuable intermediate for similar applications in oncology, neuroscience, and infectious disease research.

The following diagram illustrates the logical flow from this building block to a potential drug candidate.

Caption: Role of the title compound as a starting material in a drug discovery workflow.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene is not widely available, data from structurally similar compounds suggests that it should be handled with care.[5][7][8]

Hazard Identification (Anticipated)

-

Acute Toxicity: Harmful if swallowed.[5]

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

Keep the container tightly closed to prevent moisture ingress and evaporation.

-

Store away from heat, sparks, and open flames.

Conclusion

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a synthetically versatile building block with significant potential for the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern of three different halogens and a methyl group provides multiple reaction sites for chemical modification. While detailed experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis, safe handling, and application in research and development, based on established chemical principles and data from analogous structures.

References

-

Benzene, 1-Bromo-4-Chloro-2-Fluoro-5-Methyl. ascent-chem.com. [Link]

-

1-BROMO-5-CHLORO-4-FLUORO-2-METHYLBENZENE | CAS 1242339-82-7. Matrix Fine Chemicals. [Link]

-

1-Bromo-4-chloro-5-fluoro-2-methylbenzene | C7H5BrClF | CID 54758726. PubChem. [Link]

-

1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272. PubChem. [Link]

-

1-BROMO-4-FLUOROBENZENE - SD Fine-Chem. SDFine.com. [Link]

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

- 1. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | C7H5BrClF | CID 54758726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BROMO-5-CHLORO-4-FLUORO-2-METHYLBENZENE | CAS 1242339-82-7 [matrix-fine-chemicals.com]

- 3. Benzene, 1-Bromo-4-Chloro-2-Fluoro-5-Methyl- | Properties, Safety Data, Uses, Supplier China | High Purity Chemicals [chlorobenzene.ltd]

- 4. 201849-17-4 4-Bromo-5-chloro-2-fluorotoluene AKSci J91838 [aksci.com]

- 5. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to 1-Bromo-4-chloro-5-fluoro-2-methylbenzene: A Key Intermediate for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of designing new therapeutic agents and crop protection solutions. The nuanced electronic and steric properties of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene, a polysubstituted aromatic compound, represents a valuable and versatile building block for the synthesis of complex organic molecules. Its unique arrangement of bromine, chlorine, and fluorine substituents on a toluene framework offers a rich platform for selective chemical transformations, making it a compound of significant interest to researchers in drug discovery and process development. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this important synthetic intermediate.

Table of Contents

-

Chemical Identity and Physical Properties

-

Spectroscopic Characterization (Predicted)

-

Proposed Synthesis

-

Reactivity and Potential Applications in Drug Development

-

Safe Handling and Storage

-

References

Chemical Identity and Physical Properties

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a halogenated aromatic hydrocarbon. Its fundamental properties are summarized in the table below. The data presented are primarily computed values sourced from comprehensive chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-chloro-5-fluoro-2-methylbenzene | PubChem[1] |

| Synonym | 2-Bromo-5-chloro-4-fluorotoluene | PubChem[1] |

| CAS Number | 1067882-53-4 | PubChem[1] |

| Molecular Formula | C₇H₅BrClF | PubChem[1] |

| Molecular Weight | 223.47 g/mol | PubChem[1] |

| Exact Mass | 221.92472 Da | PubChem[1] |

| XLogP3 | 3.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Chemical Structure:

Caption: 2D representation of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These would likely appear as doublets or doublet of doublets due to coupling with the adjacent fluorine atom and with each other. The methyl group protons would appear as a singlet in the upfield region, typically around 2.2-2.5 ppm. For a related compound, 1-bromo-4-chloro-2-methylbenzene, the methyl protons appear at 2.321 ppm.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methyl group. The methyl carbon will appear as a single peak at high field. In the spectrum of 1-bromo-4-chloro-2-methylbenzene, the aromatic carbons appear between 120 and 140 ppm, and the methyl carbon is observed around 20 ppm.[3]

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The M+2 peak will be significant due to the presence of the ³⁷Cl and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. Strong absorptions corresponding to C-Br, C-Cl, and C-F stretching will be present in the fingerprint region (below 1300 cm⁻¹). The vapor phase IR spectrum of an isomer, 1-bromo-2-chloro-5-fluoro-4-methylbenzene, is available and can serve as a reference.[4]

Proposed Synthesis

A specific, documented synthesis for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene is not readily found in the literature. However, a plausible synthetic route can be proposed based on established methods for the halogenation of aromatic compounds. A likely approach would be the electrophilic bromination of 4-chloro-3-fluoro-1-methylbenzene.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene.

Detailed Protocol (Hypothetical):

-

Preparation: To a solution of 4-chloro-3-fluoro-1-methylbenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), is added.

-

Bromination: Elemental bromine (Br₂) is added dropwise to the stirred solution at a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum or by recrystallization to yield pure 1-Bromo-4-chloro-5-fluoro-2-methylbenzene.

Causality Behind Experimental Choices: The choice of a Lewis acid catalyst is crucial for activating the bromine molecule, making it a more potent electrophile for the aromatic substitution reaction. The regioselectivity of the bromination will be directed by the existing substituents on the benzene ring. The methyl group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The final substitution pattern will be a result of the combined directing effects and steric hindrance.

Reactivity and Potential Applications in Drug Development

The synthetic utility of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene lies in the differential reactivity of its halogen substituents. The bromine atom is the most susceptible to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the lower C-Br bond strength compared to C-Cl and C-F bonds.[5] This selective reactivity allows for the introduction of various aryl, heteroaryl, or alkyl groups at the bromine-substituted position while leaving the chlorine and fluorine atoms intact for subsequent transformations.

Potential Applications Workflow:

Caption: Potential applications in the synthesis of pharmaceutical intermediates.

This compound is an excellent candidate for use as a building block in the synthesis of novel drug candidates. The resulting biaryl or arylamine structures are common motifs in a wide range of biologically active molecules. The presence of the chloro and fluoro substituents can enhance metabolic stability and binding affinity to biological targets. Halogenated aromatic compounds are key intermediates in the synthesis of various pharmaceuticals, including treatments for cancer and other diseases.[6][7]

Safe Handling and Storage

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

For related compounds, hazards include skin and eye irritation, and they may be harmful if swallowed or inhaled.[4]

Conclusion

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a valuable synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern allows for selective functionalization, providing a versatile platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. As the demand for novel and effective chemical entities continues to grow, the importance of such specialized building blocks in enabling innovative synthesis is paramount.

References

- PubChem. (n.d.). 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Bromo-4-chloro-2-methylbenzene. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) ¹H NMR spectrum.

- ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) ¹³C NMR spectrum.

- PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. National Center for Biotechnology Information.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Ossila. (n.d.). 1-Bromo-2-chloro-4-fluorobenzene.

- Fisher Scientific. (2021, December 25). Safety Data Sheet: 1-Bromo-4-chloro-2-fluorobenzene.

- A. A. Gakh, K. L. Kirk (Eds.). (2009). Fluorine-Containing Synthons. American Chemical Society.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.

- Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the chemistry of fluorinated organic and inorganic compounds. Tetrahedron, 60(38), 8175-8211.

- U.S. Patent No. 9,439,901 B2. (2016). C-aryl glucoside SGLT2 inhibitors and method.

- MySkinRecipes. (n.d.). 1-bromo-4-chloro-2-fluoro-5-methylbenzene.

- PubChem. (n.d.). 4-Bromo-2-chloro-5-fluorotoluene. National Center for Biotechnology Information.

- Singh, U. P., & Singh, R. K. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC advances, 10(52), 31233-31262.

Sources

- 1. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | C7H5BrClF | CID 54758726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR [m.chemicalbook.com]

- 3. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 13C NMR [m.chemicalbook.com]

- 4. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. ossila.com [ossila.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-bromo-4-chloro-2-fluoro-5-methylbenzene [myskinrecipes.com]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

This guide provides a comprehensive overview of a strategic synthesis pathway for 1-bromo-4-chloro-5-fluoro-2-methylbenzene, a key building block in the development of advanced pharmaceutical and agrochemical agents. The presented route is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a polysubstituted aromatic compound whose structural complexity makes it a valuable intermediate for creating highly functionalized molecules.[1] The precise arrangement of its substituents allows for selective downstream modifications, making it a sought-after precursor in medicinal chemistry. This guide will detail a logical and efficient multi-step synthesis, starting from a commercially available precursor.

Proposed Synthesis Pathway Overview

The synthesis of 1-bromo-4-chloro-5-fluoro-2-methylbenzene can be strategically approached in three main stages, commencing with the electrophilic nitration of a suitable toluene derivative. This is followed by the reduction of the introduced nitro group to form a key aniline intermediate. The final step involves a Sandmeyer reaction to replace the amino group with bromine.

Caption: Proposed three-step synthesis pathway for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene.

Step 1: Regioselective Nitration of 4-Chloro-3-fluorotoluene

The initial step involves the nitration of 4-chloro-3-fluorotoluene to introduce a nitro group, which will later be converted to the target bromo substituent. The regioselectivity of this electrophilic aromatic substitution is critical and is governed by the directing effects of the existing substituents on the aromatic ring.

Mechanistic Rationale and Regioselectivity

In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile.[2][3][4] In the case of 4-chloro-3-fluorotoluene, we have three substituents to consider:

-

-CH₃ (methyl group): An activating, ortho, para-directing group due to its electron-donating inductive effect.[2]

-

-Cl (chloro group): A deactivating, ortho, para-directing group. The inductive effect is electron-withdrawing, while the lone pairs on the chlorine can participate in resonance, directing incoming electrophiles to the ortho and para positions.

-

-F (fluoro group): A deactivating, ortho, para-directing group with similar, but stronger, electronic effects to chlorine.

The directing effects of these groups on 4-chloro-3-fluorotoluene are as follows:

-

The methyl group at C1 directs to C2 and C6.

-

The fluorine at C3 directs to C2 and C4 (C4 is blocked).

-

The chlorine at C4 directs to C3 (blocked) and C5.

Considering these influences, the most likely position for nitration is C2, which is activated by the methyl group and the fluorine atom. The formation of 4-chloro-5-fluoro-2-nitrotoluene is the expected major product.

Experimental Protocol: Nitration

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 4-chloro-3-fluorotoluene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃) to concentrated sulfuric acid, keeping the mixture cooled.

-

Reaction: Add the nitrating mixture dropwise to the solution of 4-chloro-3-fluorotoluene in sulfuric acid. The temperature of the reaction mixture should be maintained between 0-5 °C throughout the addition.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Work-up: Pour the reaction mixture slowly over crushed ice. The crude product will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

| Parameter | Value |

| Starting Material | 4-Chloro-3-fluorotoluene |

| Reagents | Conc. H₂SO₄, Fuming HNO₃ |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Expected Product | 4-Chloro-5-fluoro-2-nitrotoluene |

Step 2: Reduction of 4-Chloro-5-fluoro-2-nitrotoluene to 4-Chloro-5-fluoro-2-methylaniline

The second step is the reduction of the nitro group to an amine, yielding the crucial intermediate 4-chloro-5-fluoro-2-methylaniline.[5] Several methods are available for this transformation, with the use of tin (II) chloride (SnCl₂) or tin metal in hydrochloric acid (HCl) being a classic and reliable choice.[6][7] Catalytic hydrogenation is also a viable, often cleaner, alternative.

Mechanistic Rationale

The reduction of a nitro group to an amine with tin and hydrochloric acid involves a series of electron and proton transfers.[6][7] Tin metal acts as the reducing agent, donating electrons, while hydrochloric acid provides the protons. The reaction proceeds through nitroso and hydroxylamine intermediates to form the corresponding aniline.[6]

Experimental Protocol: Reduction with Sn/HCl

-

Preparation: To a round-bottom flask containing 4-chloro-5-fluoro-2-nitrotoluene, add a sufficient amount of ethanol to dissolve the starting material.

-

Addition of Reagents: Add granular tin (Sn) to the solution, followed by the slow, careful addition of concentrated hydrochloric acid (HCl). The reaction is exothermic and may require cooling in an ice bath to control the temperature.

-

Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly basic. This will precipitate tin salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The crude aniline can be purified by column chromatography or distillation.

Caption: Experimental workflow for the reduction of the nitro-intermediate.

Step 3: Sandmeyer Reaction of 4-Chloro-5-fluoro-2-methylaniline

The final step is the conversion of the amino group of 4-chloro-5-fluoro-2-methylaniline into a bromo group using the Sandmeyer reaction. This two-part process involves the diazotization of the aniline followed by the substitution of the diazonium group with bromide, catalyzed by copper(I) bromide (CuBr).[8]

Mechanistic Rationale

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The first step is the formation of a diazonium salt by reacting the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[2] The diazonium salt is then treated with a copper(I) halide, which catalyzes the replacement of the diazonium group with the halide through a single-electron transfer mechanism, releasing nitrogen gas.

Experimental Protocol: Sandmeyer Bromination

-

Diazotization:

-

Dissolve 4-chloro-5-fluoro-2-methylaniline in a mixture of 48% hydrobromic acid (HBr) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in 48% HBr.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for about 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with dilute NaOH and water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

The crude 1-bromo-4-chloro-5-fluoro-2-methylbenzene can be purified by vacuum distillation or column chromatography.

-

| Parameter | Value |

| Starting Material | 4-Chloro-5-fluoro-2-methylaniline |

| Diazotization Reagents | NaNO₂, HBr |

| Bromination Reagent | CuBr |

| Temperature | 0-5 °C (Diazotization) |

| Expected Product | 1-Bromo-4-chloro-5-fluoro-2-methylbenzene |

Characterization of the Final Product

The structure of the final product, 1-bromo-4-chloro-5-fluoro-2-methylbenzene, can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): Will provide the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present.

Computed Properties for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene: [1]

-

Molecular Formula: C₇H₅BrClF

-

Molecular Weight: 223.47 g/mol

-

IUPAC Name: 1-bromo-4-chloro-5-fluoro-2-methylbenzene

Conclusion

The synthesis pathway detailed in this guide provides a robust and logical approach for the preparation of 1-bromo-4-chloro-5-fluoro-2-methylbenzene. By understanding the principles of regioselectivity in electrophilic aromatic substitution and the mechanisms of the key transformations, researchers can effectively synthesize this valuable building block for applications in drug discovery and materials science. The provided protocols offer a solid foundation for laboratory execution, with the potential for optimization to suit specific research needs.

References

-

Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (URL: [Link])

-

1-Bromo-4-chloro-5-fluoro-2-methylbenzene. PubChem. (URL: [Link])

-

16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. (URL: [Link])

-

12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. (URL: [Link])

-

4-Chloro-2-fluoro-5-methylaniline. PubChem. (URL: [Link])

-

1-BROMO-5-CHLORO-4-FLUORO-2-METHYLBENZENE | CAS 1242339-82-7. Matrix Fine Chemicals. (URL: [Link])

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. (URL: [Link])

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. SciSpace. (URL: [Link])

-

Explain the mechanism of reaction of nitrobenzene with Sn/HCl. Sarthaks eConnect. (URL: [Link])

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. (URL: [Link])

- US8088960B2 - Process for the production of substituted bromobenzenes.

-

Sandmeyer reaction. Wikipedia. (URL: [Link])

-

16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. (URL: [Link])

-

Video: Directing Effect of Substituents: ortho–para-Directing Groups. JoVE. (URL: [Link])

-

4-Chloro-3-nitrotoluene. PubChem. (URL: [Link])

Sources

- 1. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | C7H5BrClF | CID 54758726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Chloro-2-fluoro-5-methylaniline | C7H7ClFN | CID 14157495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-3-nitrotoluene | C7H6ClNO2 | CID 6976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

Physical and chemical properties of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene.

An In-depth Technical Guide to 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Introduction: Unveiling a Key Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for highly functionalized aromatic scaffolds is insatiable. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a prime example of such a scaffold. This polysubstituted benzene derivative, featuring a strategic arrangement of four different substituents, offers a rich platform for complex molecular engineering. The presence of three distinct halogens (F, Cl, Br) at specific positions, combined with an activating methyl group, provides chemists with multiple, orthogonal handles for sequential, site-selective modifications.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind the compound's properties and providing practical, field-proven methodologies for its use. We will explore its physicochemical characteristics, delve into its spectroscopic signature, analyze its reactivity, and provide a robust framework for its safe handling and synthesis.

Physicochemical and Structural Properties

The unique substitution pattern of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene dictates its physical behavior and molecular interactions. The compound's identity is precisely defined by its structural and computed properties, which are essential for experimental design, from reaction setup to purification and analytical characterization.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-chloro-5-fluoro-2-methylbenzene | [1] |

| Synonyms | 2-Bromo-5-chloro-4-fluorotoluene | [1] |

| CAS Number | 1067882-53-4 | [1] |

| Molecular Formula | C₇H₅BrClF | [1][2] |

| Molecular Weight | 223.47 g/mol | [1][2] |

| Exact Mass | 221.92472 Da | [1][2] |

| Physical Form | Solid or Liquid (varies by purity/isomer) | [3][4] |

| Melting Point | 30-35°C (for isomer 201849-17-4) | [4] |

| Boiling Point | ~190 - 210 °C (Estimated) | [3] |

| Density | ~1.6 - 1.7 g/cm³ (Estimated) | [3] |

| Solubility | Insoluble in water; Soluble in common organic solvents (ethanol, ether, chloroform) | [3] |

| SMILES | CC1=CC(=C(C=C1Br)F)Cl | [1] |

| InChIKey | AKYAOPGWEAILOD-UHFFFAOYSA-N | [1] |

The presence of heavy halogens like bromine and chlorine contributes significantly to the molecule's high molecular weight and density relative to simpler aromatic compounds. Its non-polar nature, dominated by the benzene ring, dictates its poor solubility in aqueous media and excellent solubility in organic solvents, a critical factor for its use in organic synthesis.[3]

Spectroscopic Profile: The Analytical Fingerprint

For any scientist, verifying the structure and purity of a compound is paramount. The following spectroscopic data provides a baseline for the characterization of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. Two signals should appear in the aromatic region (typically δ 7.0-7.6 ppm), corresponding to the two protons on the benzene ring. Due to the substitution pattern, these may appear as singlets or narrow doublets depending on the solvent and resolution. A sharp singlet will be observed in the aliphatic region (typically δ 2.2-2.4 ppm) corresponding to the three protons of the methyl group.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals: one for the methyl carbon and six for the aromatic carbons. The carbons bonded to the halogens will exhibit characteristic chemical shifts, with the carbon attached to fluorine showing a large C-F coupling constant.

-

Mass Spectrometry (MS): The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition. The key diagnostic feature is the complex isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundances of the bromine isotopes (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%) and chlorine isotopes (³⁵Cl:~75.8%, ³⁷Cl:~24.2%), resulting in a characteristic cluster of peaks at M, M+2, and M+4.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key expected peaks include C-H stretching from the aromatic ring and the methyl group (~2900-3100 cm⁻¹), aromatic C=C stretching vibrations (~1450-1600 cm⁻¹), and strong absorptions in the fingerprint region (<1200 cm⁻¹) corresponding to the C-F, C-Cl, and C-Br bonds.

Chemical Properties and Reactivity

The synthetic utility of this molecule stems from the nuanced reactivity conferred by its substituents. Understanding their electronic and steric interplay is crucial for predicting reaction outcomes.

-

Directing Effects in Electrophilic Aromatic Substitution (EAS):

-

The methyl group is an activating, ortho, para-director.

-

The halogens (F, Cl, Br) are deactivating yet are also ortho, para-directors due to lone pair resonance.

-

The collective effect is complex. The single available position for substitution is sterically hindered and electronically influenced by adjacent groups. New substitutions on the ring via EAS are therefore challenging and likely to be unselective without highly specific catalysts.

-

-

Metal-Halogen Exchange and Cross-Coupling Reactions: The true power of this reagent lies in the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more reactive towards organometallic reagents (e.g., Grignard formation with Mg, or lithiation with n-BuLi) and in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for selective functionalization at the bromine-bearing position while leaving the C-Cl and C-F bonds intact for subsequent transformations. This orthogonality is a cornerstone of modern synthetic strategy.

-

Nucleophilic Aromatic Substitution (SNAr): While generally difficult on electron-rich rings, the presence of three halogens can render the ring sufficiently electron-deficient to undergo SNAr reactions under forcing conditions, particularly if a strong electron-withdrawing group were also present. The C-F and C-Cl bonds are the most likely sites for such reactions.

Below is a diagram illustrating the key reactivity sites on the molecule.

Caption: Reactivity map of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene.

Proposed Synthesis Workflow

A plausible and robust method for synthesizing this compound involves a multi-step sequence starting from a commercially available, less complex precursor. The following protocol is a representative workflow based on established organohalogen chemistry principles, such as electrophilic halogenation.

Experimental Protocol: Synthesis via Bromination of 4-Chloro-3-fluoro-6-methylaniline

Causality: This route is chosen because it allows for the controlled, regioselective introduction of the bromine atom. The directing effects of the existing amine, chloro, fluoro, and methyl groups guide the incoming electrophile (bromine). The subsequent Sandmeyer reaction is a classic and reliable method for converting an aniline to the corresponding aryl bromide.

-

Step 1: Diazotization of 4-Chloro-3-fluoro-6-methylaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4-chloro-3-fluoro-6-methylaniline (1.0 eq) in a solution of hydrobromic acid (48%, 3.0 eq).

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C. Rationale: Maintaining low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

-

Stir the resulting solution for 30 minutes at 0-5°C.

-

-

Step 2: Sandmeyer Reaction (Bromination)

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 2.0 eq).

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed. Rationale: Copper(I) bromide catalyzes the substitution of the diazonium group with bromide.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and extract with diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with 1M NaOH, water, and brine. Rationale: The base wash removes acidic impurities, while the brine wash helps to break any emulsions and dry the organic layer.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

-

Step 4: Final Purification and Characterization

-

Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Alternatively, for high purity, recrystallization or distillation under reduced pressure may be employed.

-

Confirm the identity and purity of the final product using the spectroscopic methods outlined previously (NMR, MS, IR). Self-Validation: This final analytical step is non-negotiable and validates the entire protocol.

-

The following diagram outlines this synthetic workflow.

Caption: Proposed workflow for the synthesis of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are mandatory. This substance should be treated as hazardous.

-

Hazard Identification: The compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] It may also cause respiratory irritation.[2][6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

-

Handling: Avoid all personal contact, including inhalation of vapors or dust. Prevent concentration in hollows and sumps. Use spark-free tools and take precautionary measures against static discharge.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8] Keep the container tightly sealed to prevent moisture ingress and evaporation.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This material should be handled by a licensed disposal company.[9]

Conclusion and Outlook

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is more than just a collection of atoms; it is a carefully designed tool for chemical synthesis. Its value lies in the predictable, differential reactivity of its halogen substituents, which allows it to serve as a versatile building block in the construction of complex molecules. Professionals in drug discovery and materials science can leverage this reagent to introduce a substituted aromatic moiety into a target structure, with the remaining halogens serving as latent reactive sites for further diversification. A thorough understanding of its properties, from its spectroscopic fingerprint to its nuanced reactivity and safe handling requirements, is the foundation for its successful and innovative application.

References

- Benzene, 1-Bromo-4-Chloro-2-Fluoro-5-Methyl. Ascent Chemical.

-

1-Bromo-4-chloro-5-fluoro-2-methylbenzene | C7H5BrClF | CID 54758726. PubChem. [Link]

-

1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272. PubChem. [Link]

-

1-BROMO-4-FLUOROBENZENE - Safety Data Sheet. S D Fine-Chem Limited. [Link]

-

1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

Sources

- 1. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | C7H5BrClF | CID 54758726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-Bromo-4-Chloro-2-Fluoro-5-Methyl- | Properties, Safety Data, Uses, Supplier China | High Purity Chemicals [chlorobenzene.ltd]

- 4. 201849-17-4 4-Bromo-5-chloro-2-fluorotoluene AKSci J91838 [aksci.com]

- 5. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum [chemicalbook.com]

- 6. 4-BROMO-5-CHLORO-2-FLUOROTOLUENE | 201849-17-4 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Bromo-1-fluoro-2-methylbenzene(51437-00-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Solubility of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 1-bromo-4-chloro-5-fluoro-2-methylbenzene. The content herein is structured to deliver foundational scientific principles, predictive analysis, and actionable experimental protocols, empowering researchers to make informed decisions in solvent selection for synthesis, purification, and formulation.

Executive Summary & Physicochemical Profile

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a polyhalogenated aromatic hydrocarbon. Its structure, featuring a toluene backbone substituted with three different halogens, dictates a unique physicochemical profile that governs its interactions with various solvents. Understanding these properties is paramount for its application in fields such as medicinal chemistry and materials science, where it may serve as a critical building block.

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2] The molecular structure of 1-bromo-4-chloro-5-fluoro-2-methylbenzene imparts a significant degree of non-polar character, while the electronegative halogen atoms create distinct dipole moments, resulting in an overall molecule of low to moderate polarity.

Key Physicochemical Properties (Computed):

-

Molecular Formula: C₇H₅BrClF

-

Molecular Weight: 223.47 g/mol [3]

-

Calculated LogP: 3.7[3]

-

Hydrogen Bond Donor/Acceptor Count: 0/1 (The fluorine atom is a very weak H-bond acceptor)

The high LogP value indicates strong lipophilicity, suggesting a preference for non-polar, lipid-like environments over aqueous ones. The absence of any hydrogen bond donor groups (like -OH or -NH) is a critical feature, meaning its solubility is primarily dictated by van der Waals forces and dipole-dipole interactions rather than hydrogen bonding.[4]

Theoretical Framework: Predicting Solubility

The solubility of 1-bromo-4-chloro-5-fluoro-2-methylbenzene can be predicted by analyzing the interplay between its own molecular properties and those of the solvent. The key factors are polarity, polarizability, and the potential for specific molecular interactions.

-

Polarity and Dipole Moment : Solvents are broadly classified as non-polar, polar aprotic, and polar protic.[5][6] Non-polar solvents lack significant dipole moments. Polar aprotic solvents possess dipole moments but lack acidic protons, while polar protic solvents have both dipole moments and hydrogen bond-donating capabilities.[4][5] Our target molecule, with its halogen substituents, has a permanent dipole moment, suggesting it will not be completely insoluble in polar solvents. However, its large, non-polarizable hydrocarbon core suggests its highest solubility will be in solvents of low to moderate polarity.

-

"Like Dissolves Like" : The core principle dictates that non-polar solutes dissolve best in non-polar solvents, and polar solutes in polar solvents.[2] For 1-bromo-4-chloro-5-fluoro-2-methylbenzene, this means high solubility is expected in non-polar solvents like toluene and hexane, and in moderately polar aprotic solvents like dichloromethane and ethyl acetate, which can engage in dipole-dipole interactions. Conversely, very polar protic solvents like water and methanol are expected to be poor solvents due to their strong hydrogen-bonding networks, which would be disrupted by the non-polar solute.

The following diagram illustrates the logical relationship between solute/solvent properties and solubility outcome.

Caption: Logical flow from solute and solvent properties to solubility.

Predicted Solubility Profile

While specific experimental data for this compound is not widely published, a reliable solubility profile can be predicted based on its structural similarity to other halogenated aromatic compounds and fundamental chemical principles.[7] The following table summarizes the expected solubility in a range of common laboratory solvents, categorized by type.

| Solvent | Solvent Class | Dielectric Constant (ε) | Predicted Solubility | Rationale |

| Hexane | Non-Polar | 1.9 | High | Excellent match for non-polar character; dispersion forces dominate.[8] |

| Toluene | Non-Polar (Aromatic) | 2.4 | Very High | "Like dissolves like"; aromatic π-π stacking interactions enhance solubility. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Very High | Moderate polarity and ability to engage in dipole-dipole interactions.[5] |

| Diethyl Ether | Non-Polar | 4.3 | High | Low polarity provides good compatibility.[5] |

| Ethyl Acetate | Polar Aprotic | 6.0 | High | Moderately polar, effective for a wide range of organic compounds.[5] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | High | Good general-purpose solvent with moderate polarity.[5] |

| Acetone | Polar Aprotic | 21.0 | Moderate | Higher polarity may slightly reduce compatibility compared to DCM or THF.[5] |

| Acetonitrile | Polar Aprotic | 37.5 | Low to Moderate | High polarity makes it a less ideal solvent for this lipophilic compound.[5] |

| Methanol | Polar Protic | 32.6 | Very Low | Strong hydrogen-bonding network in methanol disfavors solvation.[5] |

| Ethanol | Polar Protic | 24.3 | Low | The ethyl group provides some non-polar character, slightly improving solubility over methanol.[4] |

| Water | Polar Protic | 78.5 | Insoluble | Extreme polarity mismatch and strong H-bonding network of water.[5] |

Standard Protocol for Experimental Solubility Determination

To validate the predicted profile and obtain quantitative data, a standardized experimental approach is necessary. The isothermal equilibrium shake-flask method is a reliable and widely used technique.[9]

Objective: To determine the equilibrium solubility of 1-bromo-4-chloro-5-fluoro-2-methylbenzene in a selected solvent at a specific temperature (e.g., 25 °C).

Materials:

-

1-Bromo-4-chloro-5-fluoro-2-methylbenzene (solute)

-

Selected organic solvent (high purity)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker/incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

-

Calibrated volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid solute to a vial containing a known volume of the solvent. The excess should be clearly visible to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker set to 25 °C. Agitate the mixture for a minimum of 24-48 hours to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, cease agitation and allow the vial to rest at the same constant temperature for at least 24 hours to allow undissolved solid to settle completely.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic solid particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered sample. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at low heat. Weigh the remaining solid residue. The solubility can be calculated as g/L or g/100mL.

-

Chromatographic Method (Preferred): Dilute the filtered aliquot with a known volume of solvent. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of the solute. This method is more accurate, especially for lower solubilities.

-

-

Data Analysis: Repeat the experiment at least in triplicate to ensure reproducibility. Calculate the mean solubility and standard deviation.

The following workflow diagram outlines the experimental process.

Caption: Experimental workflow for solubility determination.

Implications for Research & Development

The solubility profile of 1-bromo-4-chloro-5-fluoro-2-methylbenzene has direct and significant consequences for its practical application.

-

Synthetic Chemistry: For reactions involving this compound, solvents like Toluene, DCM, or THF are excellent choices as they will fully dissolve the reagent, ensuring a homogeneous reaction medium. Using poor solvents like methanol could lead to heterogeneous mixtures, resulting in slow and incomplete reactions.

-

Purification by Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[10] Based on the predicted profile, a mixed solvent system, such as Toluene/Hexane or Ethyl Acetate/Heptane, could be highly effective. The compound would be dissolved in a minimum of the "good" hot solvent (e.g., Toluene), and the "poor" solvent (e.g., Hexane) would be added until turbidity is observed, promoting crystal formation upon cooling.[10]

-

Drug Development & Formulation: The high lipophilicity (LogP ~3.7) and poor aqueous solubility present a significant challenge for formulation. Solubilization would likely require co-solvents, surfactants, or advanced formulation technologies like lipid-based delivery systems if it were to be developed as an active pharmaceutical ingredient (API).

Conclusion

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a non-polar to moderately polar compound with high lipophilicity and no hydrogen bonding capability. Its solubility is highest in non-polar aromatic and moderately polar aprotic solvents such as toluene, dichloromethane, and ethyl acetate. It exhibits very low solubility in polar protic solvents, particularly water. This solubility profile is a critical determinant for its effective use in chemical synthesis and purification. For any application, the theoretical predictions presented here should be confirmed by rigorous experimental validation using standardized protocols.

References

- Vertex AI Search. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved January 7, 2026.

- Vertex AI Search. (n.d.). Polarity of Solvents. Retrieved January 7, 2026.

-

MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved January 7, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved January 7, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 7, 2026.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 7, 2026.

- Vertex AI Search. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved January 7, 2026.

- Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved January 7, 2026.

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved January 7, 2026, from [Link]

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 7, 2026.

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved January 7, 2026, from [Link]

- SciSpace. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Retrieved January 7, 2026.

- Vertex AI Search. (n.d.).

- Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved January 7, 2026.

-

Routledge. (n.d.). Halogenated Hydrocarbons: Solubility-Miscibility with Water - 1st Edition. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2025, August 10). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. Retrieved January 7, 2026, from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. brofind.com [brofind.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Navigating the Safety Profile of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a substituted aromatic halide, a class of compounds frequently utilized as building blocks in complex organic synthesis, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of bromo, chloro, and fluoro substituents on the toluene backbone offers a unique chemical reactivity profile for creating novel molecules. However, this same reactivity necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive, synthesized safety profile for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene (CAS No. 1067882-53-4), offering in-depth insights into its handling, storage, and emergency management.

Disclaimer: A complete, verified Material Safety Data Sheet (MSDS) for CAS No. 1067882-53-4 is not publicly available. The following information is synthesized from data on structurally similar isomers and the general principles of halogenated aromatic compounds. All procedures should be conducted with this understanding and under the supervision of qualified personnel.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of chemical safety. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a distinct isomer with specific properties. While empirical data is limited, computational models provide valuable insights into its physical characteristics.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-chloro-5-fluoro-2-methylbenzene | PubChem[1] |

| CAS Number | 1067882-53-4 | PubChem[1][2][3][4][5] |

| Molecular Formula | C₇H₅BrClF | PubChem[1][3] |

| Molecular Weight | 223.47 g/mol | PubChem[1][6] |

| Synonyms | 2-Bromo-5-chloro-4-fluorotoluene | SynQuest Laboratories[4] |

| Canonical SMILES | CC1=CC(=C(C=C1Br)F)Cl | PubChem[1] |

| InChIKey | AKYAOPGWEAILOD-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 3.7 | PubChem[1][6] |

These computed properties suggest a non-polar organic compound with low water solubility, a common feature of halogenated benzenoid compounds that influences both its reactivity and its toxicological profile.

Section 2: Hazard Identification and Toxicological Assessment

While no specific toxicological studies for this exact isomer are published, data from the closely related isomer, 1-bromo-2-chloro-5-fluoro-4-methylbenzene (CAS No. 201849-17-4), provides a strong basis for hazard assessment.[6] The functional groups and overall structure are sufficiently similar to infer a comparable hazard profile.

Primary Hazards:

-

Acute Oral Toxicity: Expected to be harmful if swallowed.[6]

-

Skin Corrosion/Irritation: Causes skin irritation.[6] Prolonged contact may lead to redness, itching, and inflammation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[6] Direct contact can result in significant pain, redness, and potential damage to the cornea.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6] Inhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

The GHS pictograms and hazard statements for the related isomer, which should be prudently applied to 1-Bromo-4-chloro-5-fluoro-2-methylbenzene, are as follows:

| Pictogram | GHS Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Section 3: Protocols for Safe Handling and Exposure Control

Given the irritant nature of this compound, a multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The primary directive is to minimize exposure. All manipulations of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene, including weighing and transfers, must be conducted in a certified chemical fume hood to control airborne concentrations.[7] The laboratory should be equipped with easily accessible eyewash stations and safety showers.[8]

Personal Protective Equipment (PPE): The Essential Barrier

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn at all times. Gloves should be inspected for integrity before use and disposed of after handling the compound.[9]

-

Eye Protection: Safety glasses with side shields are mandatory. For operations with a higher risk of splashing, chemical safety goggles or a full-face shield should be used.[7][10]

-

Skin and Body Protection: A standard laboratory coat should be worn, fully fastened. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[11]

-

Respiratory Protection: Under normal fume hood use, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10]

Section 4: Emergency Response and First-Aid Procedures

Rapid and correct response to an exposure is critical.

-

Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[10] If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Section 5: Accidental Release and Firefighting Measures

Accidental Release Protocol

A spill of this material requires a calm, systematic response to contain the hazard and protect personnel.